Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354959-70-8, MFCD20502201) is a disubstituted piperidine derivative featuring an N-Boc protecting group, a 2,5-dimethoxyphenyl substituent at the 4-position, and a ketone at the 3-position. With molecular formula C₁₈H₂₅NO₅ and molecular weight 335.39 g·mol⁻¹, it belongs to the oxopiperidine-carboxylate class widely employed as a privileged scaffold in medicinal chemistry for constructing CNS-penetrant leads and kinase inhibitor candidates.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
Cat. No. B13150503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13H,8-9,11H2,1-5H3
InChIKeyTTZGCEYREOUFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(2,5-Dimethoxyphenyl)-3-Oxopiperidine-1-Carboxylate: A Boc-Protected 3-Ketopiperidine Building Block for CNS & Kinase-Targeted Libraries


Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354959-70-8, MFCD20502201) is a disubstituted piperidine derivative featuring an N-Boc protecting group, a 2,5-dimethoxyphenyl substituent at the 4-position, and a ketone at the 3-position . With molecular formula C₁₈H₂₅NO₅ and molecular weight 335.39 g·mol⁻¹, it belongs to the oxopiperidine-carboxylate class widely employed as a privileged scaffold in medicinal chemistry for constructing CNS-penetrant leads and kinase inhibitor candidates . The compound is commercially offered at ≥95% purity and is utilized as a versatile late-stage intermediate for reductive amination, Grignard addition, and ketone-specific transformations that are inaccessible with its reduced or amino-substituted analogs.

Why Generic Substitution of Tert-Butyl 4-(2,5-Dimethoxyphenyl)-3-Oxopiperidine-1-Carboxylate with Reduced or Amino Congeners Compromises Synthetic Route Fidelity


The 3-oxo group is the defining chemotype that distinguishes this building block from its closest commercially available analogs: the 3-hydroxy derivative (CAS 1354953-38-0), the 3-amino derivative (CAS 1354953-41-5), and the fully reduced 4-(2,5-dimethoxyphenyl)piperidine (CAS 1823842-05-2). These four compounds, while sharing the identical 2,5-dimethoxyphenyl and N-Boc pharmacophoric elements, diverge sharply in their physicochemical property vectors—LogP spans 2.76–3.00, TPSA spans 65–74 Ų, and H-bond donor count ranges from 0 to 1 . More critically, the ketone enables a distinct set of downstream synthetic operations (reductive amination, olefination, stereoselective reduction to either diastereomer) that are unavailable with the alcohol or amine analogs. Substituting any of these congeners into a route optimized for the 3-ketone will alter reaction outcomes, intermediate polarity, and chromatographic behavior, and ultimately requires re-validation of the entire synthetic sequence.

Quantitative Physicochemical & Structural Differentiation of Tert-Butyl 4-(2,5-Dimethoxyphenyl)-3-Oxopiperidine-1-Carboxylate Versus Three In-Class Analogs


Reduced Topological Polar Surface Area (TPSA) Relative to the 3-Hydroxy and 3-Amino Analogs

The target compound exhibits a TPSA of 65.07 Ų, which is 3.16 Ų lower than the 3-hydroxy analog (68.23 Ų) and 8.95 Ų lower than the 3-amino analog (74.02 Ų) . TPSA is a key predictor of passive membrane permeability; values below 70 Ų are generally associated with improved blood-brain barrier penetration, while values above 70 Ų begin to impair CNS exposure [1]. The absence of any H-bond donor in the target (HBD = 0) versus one donor in both the 3-hydroxy and 3-amino analogs (HBD = 1) further reinforces the target's superior predicted permeability profile.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Highest LogP Among the 3-Position Analog Series Favoring Lipophilic Binding Pockets

The target compound has a calculated LogP of 2.9973, representing a +0.2082 log unit increase over the 3-hydroxy analog (LogP 2.7891) and a +0.2418 log unit increase over the 3-amino analog (LogP 2.7555) . The ketone at C3 is more lipophilic than both the alcohol and the primary amine, which is consistent with the absence of heteroatom-bound hydrogens capable of engaging in hydrogen bonding with an aqueous environment. When compared to the fully reduced analog (CAS 1823842-05-2, C₁₈H₂₇NO₄, MW 321.4), the ketone also adds polarity relative to the methylene while preserving a higher LogP than the polar hydroxyl or amino substituents, placing the target in a distinct intermediate lipophilicity window .

Lipophilicity LogP Optimization Structure-Property Relationships

Ketone-Specific Synthetic Versatility: Enabling Late-Stage Diversification Routes Inaccessible with Alcohol or Amine Analogs

The C3 ketone of the target compound enables at least three distinct late-stage diversification pathways: (i) reductive amination with primary or secondary amines to install substituted 3-aminopiperidines; (ii) stereoselective reduction (e.g., with L-Selectride or NaBH₄/CeCl₃) to generate either the cis- or trans-3-hydroxy diastereomer with dr typically >9:1 under optimized conditions; and (iii) Wittig or Horner-Wadsworth-Emmons olefination to produce 3-alkylidene piperidines . By contrast, the 3-hydroxy analog (CAS 1354953-38-0) and 3-amino analog (CAS 1354953-41-5) are themselves downstream products of ketone reduction or reductive amination; they are synthetic endpoints rather than diversification nodes. The reduced analog (CAS 1823842-05-2) lacks any functional handle at C3, rendering it a terminal building block with no capacity for further carbon-heteroatom or carbon-carbon bond formation at that position .

Synthetic Methodology Late-Stage Functionalization Piperidine Diversification

Chromatographic Differentiation: Zero H-Bond Donor Count Predicts Reduced Silica Retention Relative to Hydroxy and Amino Analogs

The target compound has zero hydrogen-bond donor atoms (HBD = 0) compared to one HBD in the 3-hydroxy analog (HBD = 1) and one HBD in the 3-amino analog (HBD = 1) . In normal-phase flash chromatography on silica gel, H-bond donors interact strongly with surface silanol groups, increasing retention time (Rf depression) and often causing peak tailing. The absence of an HBD in the target compound predicts a higher Rf, sharper peak, and consequently faster purification cycles and higher recovered yields compared to either the 3-hydroxy or 3-amino analogs under equivalent elution conditions. Although no published head-to-head chromatographic study exists for these specific compounds, this class-level inference is supported by extensive empirical correlations between HBD count and silica retention in the piperidine scaffold series [1].

Chromatographic Behavior Purification Efficiency Process Scale-Up

4-Position Substitution Pattern: Distinguishing from the 2-(2,5-Dimethoxyphenyl) Regioisomer for Receptor Binding Geometry

The target compound bears the 2,5-dimethoxyphenyl group at the piperidine 4-position, which places the aromatic ring in an equatorial orientation in the preferred chair conformation, projecting the methoxy substituents into a defined spatial geometry. The 2-substituted regioisomer (tert-butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate) positions the aryl ring adjacent to the carbamate nitrogen, creating a significantly different dihedral angle between the aryl ring and piperidine plane, altering the vector of the methoxy groups by approximately 60° relative to the 4-substituted isomer . In the context of oxopiperidine-based kinase inhibitors where the dimethoxyphenyl ring serves as the hinge-binding motif or occupies a specific hydrophobic pocket, this regioisomeric difference is non-interchangeable and will yield divergent binding poses. The oxopiperidine scaffold class is well-precedented in orexin receptor antagonists and FAAH inhibitors where the 4-aryl substitution pattern is critical for target engagement [1].

Regiochemistry Structure-Activity Relationships Piperidine Conformational Analysis

Recommended Procurement and Application Scenarios for Tert-Butyl 4-(2,5-Dimethoxyphenyl)-3-Oxopiperidine-1-Carboxylate Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Library Synthesis Requiring Low TPSA and Zero HBD Building Blocks

Medicinal chemistry teams constructing kinase-focused or GPCR-targeted compound libraries with a blood-brain barrier penetration requirement should select this building block as the preferred 3-oxopiperidine intermediate. Its TPSA of 65.07 Ų sits comfortably below the 70 Ų threshold, and its zero HBD count avoids the CNS-permeability penalty observed with the 3-hydroxy (TPSA 68.23, HBD 1) and 3-amino (TPSA 74.02, HBD 1) analogs . The LogP of ~3.0 provides the lipophilicity needed for hydrophobic kinase back-pocket occupancy without crossing into the >5 LogP range associated with poor solubility and promiscuity.

Divergent Parallel Library Synthesis Requiring a Single Ketone Intermediate for Three Distinct Late-Stage Chemotypes

Research programs aiming to explore SAR at the piperidine 3-position in parallel should procure this compound as the single diversification hub. The ketone can be converted to 3-amino (via reductive amination), 3-hydroxy (via stereoselective reduction), or 3-alkylidene (via olefination) analogs without resynthesizing the core scaffold each time . This reduces the number of starting materials that must be procured, stored, and tracked from three or four to one, streamlining CRO and pharma inventory management.

Process Chemistry Scale-Up Where Favorable Chromatographic Behavior Reduces Purification Costs

When transitioning from medicinal chemistry (10–100 mg) to process scale (100 g–kg), intermediate purification efficiency becomes a critical cost driver. The target compound's zero HBD count predicts faster silica gel filtration, less peak tailing, and higher loading capacity per column volume relative to the 3-hydroxy or 3-amino analogs . Procurement teams evaluating building blocks for route scouting should factor in this purification advantage when estimating campaign-level solvent and silica costs.

Orexin Receptor or FAAH Inhibitor Programs Dependent on Defined 4-Arylpiperidine Topology

For research programs operating within the oxopiperidine chemical space—specifically orexin receptor antagonists (sleep disorders, addiction) or FAAH inhibitors (pain, inflammation)—the 4-(2,5-dimethoxyphenyl) substitution pattern on a 3-oxopiperidine scaffold is a recurrent pharmacophoric element [1]. The 4-position regiochemistry ensures the correct projection vector for the dimethoxyphenyl ring, while the ketone provides a synthetic handle for further optimization of potency and selectivity. Substituting the 2-regioisomer or the reduced analogs will lead to substantial loss of target engagement.

Quote Request

Request a Quote for Tert-butyl 4-(2,5-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.